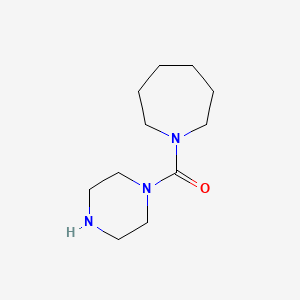

Azepan-1-yl-piperazin-1-yl-methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azepan-1-yl-piperazin-1-yl-methanone, also known as AZP-PM, is an organic compound with a wide range of applications. It is a versatile molecule that can be used in a variety of ways, ranging from synthesis and research to medical and industrial applications. AZP-PM is a powerful tool for scientists and researchers due to its unique properties and ability to be used in various experiments and applications.

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Identification : Azepane isomers of certain compounds have been identified and analyzed using techniques such as liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry. One study identified azepane isomers in unregulated drugs found in Tokyo, highlighting the importance of these techniques in forensic toxicology (Nakajima et al., 2012).

Synthesis and Transformation : Research has focused on the asymmetric synthesis of certain derivatives and their transformation into functionalized piperazines and 1,4-diazepanes, which are useful in creating novel compounds with potential therapeutic applications (Dekeukeleire et al., 2012).

Corrosion Inhibition : Azepan-1-yl-piperazin-1-yl-methanone derivatives have been used as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. Their ability to form protective films on metal surfaces is significant in materials science (Singaravelu & Bhadusha, 2022).

Anticancer and Antituberculosis Properties : Certain derivatives have been synthesized and evaluated for their anticancer and antituberculosis properties, demonstrating potential as therapeutic agents in treating these diseases (Mallikarjuna et al., 2014).

Anti-HIV Activity : Some β-carboline derivatives containing the azepan-1-yl-piperazin-1-yl-methanone moiety have shown selective inhibition of the HIV-2 strain, indicating potential applications in HIV therapy (Ashok et al., 2015).

Inhibition of Tubulin Polymerization : Piperazin-1-yl)methanone derivatives have been explored for their potential to inhibit tubulin polymerization, which is significant in cancer treatment due to the role of tubulin in cell division (Pancholia et al., 2016).

Transient Receptor Potential Vanilloid 4 Antagonists : Derivatives have been identified as selective antagonists for this receptor, showing analgesic effects in various pain models, which could be beneficial for pain management (Tsuno et al., 2017).

Eigenschaften

IUPAC Name |

azepan-1-yl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-9-5-12-6-10-14)13-7-3-1-2-4-8-13/h12H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXPKLBIQOHCHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388150 |

Source

|

| Record name | Azepan-1-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl-piperazin-1-yl-methanone | |

CAS RN |

41340-91-4 |

Source

|

| Record name | Azepan-1-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)